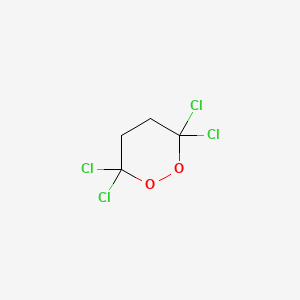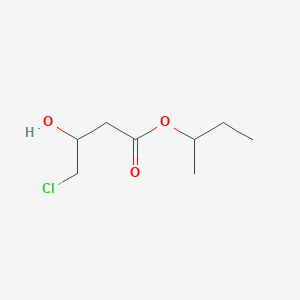![molecular formula C15H23N3O2S B14224182 N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide CAS No. 827036-63-5](/img/structure/B14224182.png)
N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide is a chemical compound with the molecular formula C15H23N3O2S It is known for its unique structure, which includes a phenylcarbamoyl group, a hexyl chain, and a sulfanylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 6-aminohexylamine: This intermediate is synthesized through the reduction of 6-nitrohexylamine.
Formation of phenylcarbamoyl derivative: The 6-aminohexylamine is reacted with phenyl isocyanate to form the phenylcarbamoyl derivative.
Introduction of sulfanylacetamide group: The final step involves the reaction of the phenylcarbamoyl derivative with 2-chloroacetamide in the presence of a base to introduce the sulfanylacetamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylcarbamoyl group can be reduced to form the corresponding amine.
Substitution: The sulfanylacetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide involves its interaction with specific molecular targets and pathways. The phenylcarbamoyl group can interact with proteins and enzymes, potentially inhibiting their activity. The sulfanylacetamide moiety may also play a role in modulating biological pathways by interacting with thiol groups in proteins .
Comparación Con Compuestos Similares
Similar Compounds
N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-thioacetamide: Similar structure but with a thioacetamide group instead of sulfanylacetamide.
N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfonylacetamide: Contains a sulfonyl group instead of sulfanylacetamide.
Uniqueness
N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Propiedades
Número CAS |
827036-63-5 |
|---|---|
Fórmula molecular |
C15H23N3O2S |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
N-[6-(phenylcarbamoylamino)hexyl]-2-sulfanylacetamide |
InChI |
InChI=1S/C15H23N3O2S/c19-14(12-21)16-10-6-1-2-7-11-17-15(20)18-13-8-4-3-5-9-13/h3-5,8-9,21H,1-2,6-7,10-12H2,(H,16,19)(H2,17,18,20) |
Clave InChI |
ZOONFWOWCXQYQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NCCCCCCNC(=O)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14224100.png)
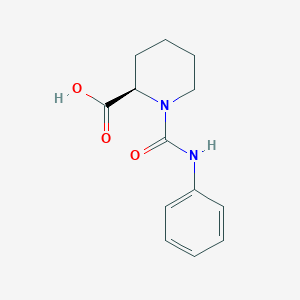
![Benzene, 1,2-bis[(2-methoxyphenyl)ethynyl]-](/img/structure/B14224113.png)
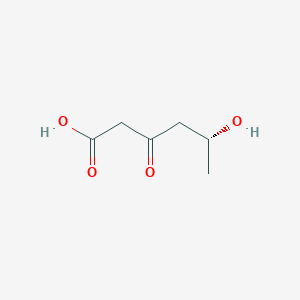
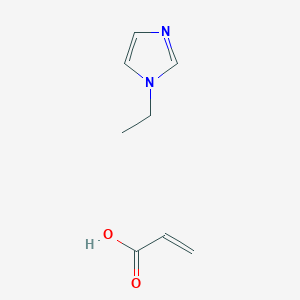
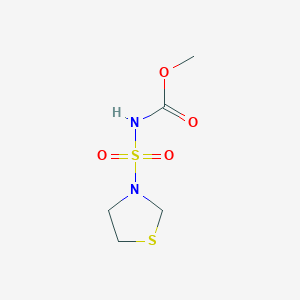
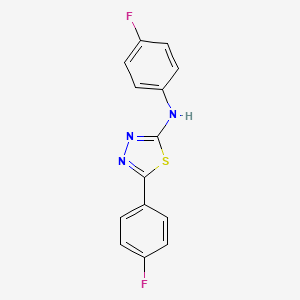
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-methylphenyl)-](/img/structure/B14224148.png)
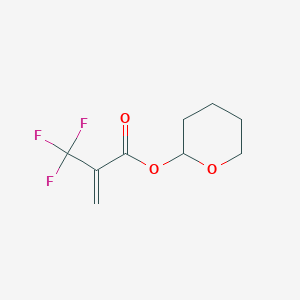
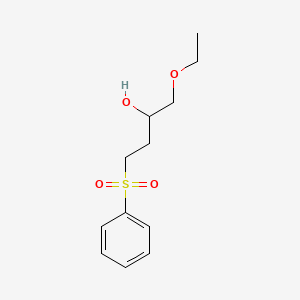
![5-[2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B14224167.png)
![acetic acid;(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-ol](/img/structure/B14224184.png)
